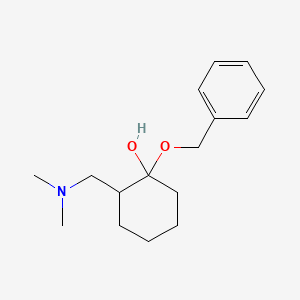
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol It is characterized by a cyclohexanol core substituted with a benzyloxy group and a dimethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol typically involves the reaction of cyclohexanol with benzyl chloride to form the benzyloxy derivative. This intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon is often employed.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of various cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanol compounds with different functional groups.
Applications De Recherche Scientifique
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to specific targets, while the dimethylaminomethyl group can modulate its activity. The compound may affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyloxy-2-(methylaminomethyl)cyclohexanol
- 1-Benzyloxy-2-(ethylaminomethyl)cyclohexanol
- 1-Benzyloxy-2-(propylaminomethyl)cyclohexanol
Uniqueness
1-Benzyloxy-2-(dimethylaminomethyl)cyclohexanol is unique due to the presence of both a benzyloxy group and a dimethylaminomethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Propriétés
Numéro CAS |
73806-42-5 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-1-phenylmethoxycyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15-10-6-7-11-16(15,18)19-13-14-8-4-3-5-9-14/h3-5,8-9,15,18H,6-7,10-13H2,1-2H3 |
Clé InChI |
RZQYCLWPTJRMML-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCCCC1(O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
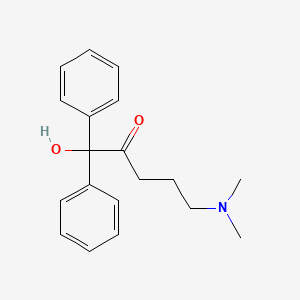
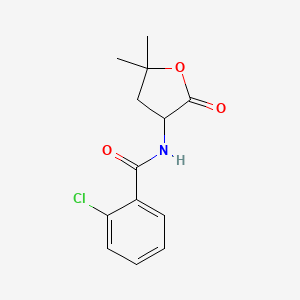
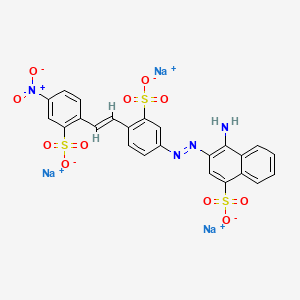
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
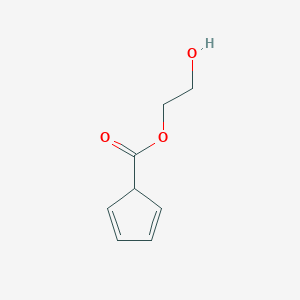
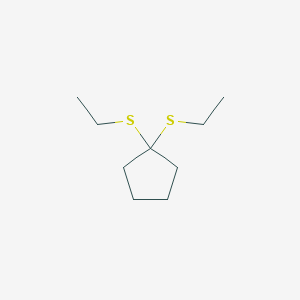
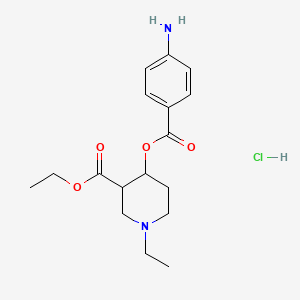
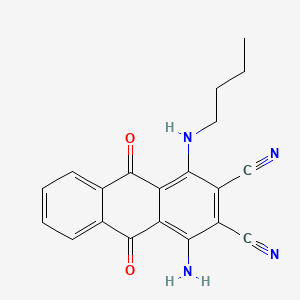
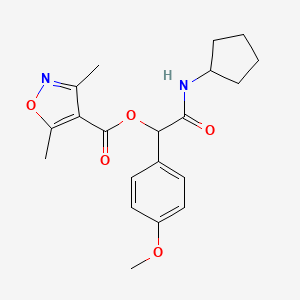

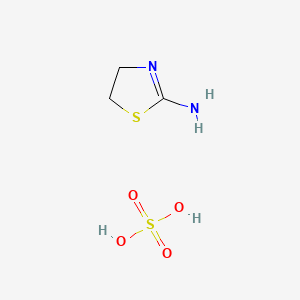
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
